molecular formula C6H12O2 B1221008 2,4,5-Trimethyl-1,3-dioxolane CAS No. 3299-32-9

2,4,5-Trimethyl-1,3-dioxolane

Cat. No.: B1221008
CAS No.: 3299-32-9
M. Wt: 116.16 g/mol
InChI Key: HLEXJAVJCZLRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by methyl groups at positions 2, 4 and 5 respectively. It has a role as a metabolite.
2, 4, 5-Trimethyl-1, 3-dioxolane belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. 2, 4, 5-Trimethyl-1, 3-dioxolane is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 4, 5-trimethyl-1, 3-dioxolane is primarily located in the cytoplasm. 2, 4, 5-Trimethyl-1, 3-dioxolane exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 2, 4, 5-trimethyl-1, 3-dioxolane can be found in alcoholic beverages and pulses. This makes 2, 4, 5-trimethyl-1, 3-dioxolane a potential biomarker for the consumption of these food products.

Properties

CAS No.

3299-32-9

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2,4,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3

InChI Key

HLEXJAVJCZLRTH-UHFFFAOYSA-N

SMILES

CC1C(OC(O1)C)C

Canonical SMILES

CC1C(OC(O1)C)C

3299-32-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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